molecular formula C11H11F2NS B8587683 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine

Cat. No.: B8587683
M. Wt: 227.28 g/mol
InChI Key: QFGPTCRZVHKSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is a chemical compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 4-amino-2,6-difluorophenyl moiety, which is then coupled with a thiopyran ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-difluorophenol: Shares the amino and difluorophenyl groups but lacks the thiopyran ring.

    4-(4-Amino-2,6-difluorophenyl)methanol: Similar aromatic structure with a different functional group.

Uniqueness

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is unique due to the presence of both the amino-difluorophenyl group and the thiopyran ring

Properties

Molecular Formula

C11H11F2NS

Molecular Weight

227.28 g/mol

IUPAC Name

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline

InChI

InChI=1S/C11H11F2NS/c12-9-5-8(14)6-10(13)11(9)7-1-3-15-4-2-7/h1,5-6H,2-4,14H2

InChI Key

QFGPTCRZVHKSFY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C2=C(C=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole (0.828 g, 2.71 mmol) in 95% ethanol/THF (10:1, 55 mL) is added hydroxylamine hydrochloride (3.77 g, 54.2 mmol) and triethylamine (3.8 mL, 27.1 mmol). The reaction mixture is heated at reflux for 2 days and then concentrated under reduced pressure, diluted with CH2Cl2 (60 mL), washed with water (3×20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by chromatography on a Biotage Flash 40M 90 g silica gel cartridge, eluting with 10–20% EtOAC/Hexanes, affords the title compound, MS (ESI+) for C11H11F2NS m/z 228 (M+H)+; 1H NMR (CDCl3, 400 MHz) δ 6.22 (m, 2H), 5.91 (m, 1H), 3.83 (m, 2H), 3.33 (m, 2H), 2.86 (t, 2H), 2.53 (m, 2H).
Name
1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole
Quantity
0.828 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-o1 (16.7 g, 68 mM) was suspended in a mixture of concentrated hydrochloric acid (200 ml), water (50 ml) and acetic acid (200 ml), BHT (50 mg) added, and the whole stirred under nitrogen at 800 for 18 hours. After cooling, the mixture was made basic by cautious addition of concentrated ammonia, and ice-water. The mixture was then extracted with diethyl ether (2×300 ml), the extracts washed with water (100 ml), brine (200 ml) and dried (magnesium sulfate). Evaporation gave the desired product as a cream solid (15.2 g).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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